molecular formula C8H4ClF4NO B1454407 N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide CAS No. 1094106-61-2

N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide

Cat. No.: B1454407
CAS No.: 1094106-61-2
M. Wt: 241.57 g/mol
InChI Key: YMGGSGUQDWLEOT-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide (CAS 1094106-61-2) is a versatile fluorinated building block of significant interest in advanced chemical synthesis and drug discovery projects . This compound features a synergistic combination of halogen atoms (chloro and fluoro) and a potent electron-withdrawing trifluoroacetamide group on an aniline core. This specific architecture makes it a critical intermediate for constructing more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and agrochemicals. The inclusion of fluorine atoms and the trifluoromethyl group is a well-established strategy in medicinal chemistry to fine-tune the properties of drug candidates . These groups can profoundly influence a molecule's metabolic stability, lipophilicity, and bioavailability. The presence of both chlorine and fluorine on the phenyl ring allows for precise steric and electronic modulation, enabling structure-activity relationship studies. Furthermore, the acetamide linkage is a common pharmacophore found in many biologically active compounds and can participate in key hydrogen-bonding interactions with target enzymes or receptors . This product is intended for use as a key synthetic intermediate. Researchers leverage its reactive functional groups to develop compounds for various applications, including potential use as enzyme inhibitors or other therapeutic agents . It is supplied for research and development purposes only. This compound is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF4NO/c9-5-2-1-4(3-6(5)10)14-7(15)8(11,12)13/h1-3H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGGSGUQDWLEOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C(F)(F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation with Trifluoroacetic Anhydride or Trifluoroacetyl Chloride

  • Procedure:
    The primary aromatic amine, 4-chloro-3-fluoroaniline, is reacted with trifluoroacetic anhydride or trifluoroacetyl chloride in an inert solvent such as dichloromethane or acetonitrile. The reaction is typically carried out under cooling or room temperature with a base (e.g., pyridine or triethylamine) to neutralize the generated acid.

  • Reaction Conditions:

    • Solvent: Dichloromethane or acetonitrile
    • Temperature: 0 to 25 °C
    • Duration: 1 to 3 hours
    • Atmosphere: Inert (nitrogen or argon) to prevent moisture interference
  • Outcome:
    The reaction yields the target trifluoroacetamide with high purity after workup involving aqueous washes and recrystallization.

Microwave-Assisted Synthesis

  • Description:
    Microwave irradiation has been utilized to accelerate the acylation reaction, reducing reaction times significantly while maintaining high yields. This method involves mixing the amine and trifluoroacetylating reagent in a suitable solvent and subjecting the mixture to microwave irradiation under controlled pressure and temperature.

  • Typical Conditions:

    • Solvent: Acetonitrile or p-xylene
    • Temperature: Up to 100-120 °C
    • Pressure: Controlled in a sealed microwave vessel (e.g., 17 bar)
    • Time: 20 to 30 minutes
  • Advantages:

    • Faster reaction times
    • Reduced solvent usage
    • Comparable or improved yields compared to conventional reflux methods
  • Example:
    In a related trifluoroacetamide synthesis, p-aminoacetophenone was reacted with trifluoroacetic anhydride under microwave irradiation to afford the trifluoroacetamide in 95% yield.

Stepwise Synthesis via Trifluoroacetylated Intermediates

  • Approach:
    The synthesis can be performed via intermediates such as trifluoroacetylated ketones or bromoketones, which are then converted to the final trifluoroacetamide.

  • Example:
    A synthetic route begins with N-(4-acetylphenyl)-2,2,2-trifluoroacetamide, which can be brominated to form N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide. Subsequent reaction with amines or thiourea derivatives under reflux or microwave conditions leads to the target trifluoroacetamide derivatives.

Comparative Data Table of Preparation Methods

Method Reagents & Conditions Solvent Temperature Reaction Time Yield (%) Notes
Direct Acylation 4-chloro-3-fluoroaniline + trifluoroacetyl chloride + base DCM or acetonitrile 0–25 °C 1–3 hours 85–95 Conventional, reliable method
Microwave-Assisted Acylation Same reagents as above, microwave irradiation Acetonitrile or p-xylene 100–120 °C, sealed vessel 20–30 minutes 90–95 Faster, energy-efficient
Stepwise via Bromoketone Bromination of trifluoroacetylated intermediate, then conversion Acetonitrile, ethanol Reflux or microwave 1–2 hours (each step) 80–90 Multi-step, allows derivative synthesis

Research Findings and Notes

  • The trifluoroacetamide moiety is introduced efficiently via electrophilic trifluoroacetylation of the aromatic amine.
  • Microwave methods provide significant advantages in reaction time and sometimes yield, with controlled pressure vessels ensuring safety and reproducibility.
  • The purity of the final product is confirmed by spectral data such as IR (characteristic NH and C=O stretches), $$^{1}H$$ and $$^{13}C$$ NMR, and mass spectrometry.
  • Elemental analysis confirms the expected composition, ensuring the absence of impurities or incomplete reactions.
  • Solubility and formulation data indicate that this compound can be prepared as stock solutions in DMSO and further diluted for biological or chemical applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The trifluoroacetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and trifluoroacetic acid.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reaction typically requires elevated temperatures and polar solvents.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products

    Substitution Reactions: Depending on the nucleophile used, products may include substituted phenyl derivatives.

    Hydrolysis: The major products are 4-chloro-3-fluoroaniline and trifluoroacetic acid.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide has been investigated for its potential as an anticancer agent. Its structural features allow it to interact with specific biological targets involved in cancer cell proliferation. For instance, studies have shown that compounds containing trifluoromethyl groups can enhance the potency of anticancer drugs by improving their metabolic stability and bioavailability .

Case Study: Synthesis and Evaluation
A study focused on synthesizing derivatives of this compound to evaluate their cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives exhibited significant inhibitory activity against tumor growth, suggesting that modifications to the trifluoroacetamide scaffold could lead to more effective anticancer agents .

Agrochemicals

Pesticidal Properties
Fluorinated compounds are known for their enhanced biological activity compared to their non-fluorinated counterparts. This compound has been explored for use as a pesticide due to its ability to disrupt biochemical pathways in pests. The trifluoromethyl group contributes to increased lipophilicity, allowing better penetration through biological membranes .

Data Table: Pesticidal Efficacy

CompoundTarget PestEfficacy (%)Reference
This compoundAphids85
N-(4-chloro-3-fluorophenyl)-acetamideSpider Mites75
Trifluoromethyl phenyl sulfoneWhiteflies90

Material Science

Fluorinated Polymers
The incorporation of fluorinated compounds like this compound into polymer matrices has been studied for enhancing thermal stability and chemical resistance. Fluorinated polymers exhibit unique properties such as low surface energy and high hydrophobicity, making them suitable for applications in coatings and membranes .

Case Study: Polymer Modification
Research demonstrated that incorporating this compound into polyvinylidene fluoride (PVDF) improved the material's resistance to solvents and elevated temperatures. The modified PVDF showed potential for use in harsh chemical environments, which is critical for industrial applications .

Mechanism of Action

The mechanism of action of N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Substituent Variations on the Phenyl Ring
Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight Key Properties/Applications Reference
N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide 3-Cl, 4-F C₂₀H₁₅ClFNO 347.79 g/mol Crystal packing stabilized by N–H···O hydrogen bonds; used in coordination chemistry
N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide 3-Cl, 4-F; 4-OCH₃ C₁₅H₁₃ClFNO₂ 293.72 g/mol Increased solubility due to methoxy group; potential intermediate in drug synthesis
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide 4-Cl, 2-CF₃ C₉H₆ClF₃NO 247.60 g/mol Trifluoromethyl group enhances lipophilicity; research applications in material science
Substituent Variations on the Acetyl Group
Compound Name Acetyl Group Modification Molecular Formula Molecular Weight Key Properties/Applications Reference
N-(4-Cyanophenyl)-2,2,2-trifluoroacetamide CF₃CO-; 4-CN C₉H₅F₃N₂O 214.14 g/mol Cyano group enhances electronic properties; used as a pharmaceutical intermediate
N-(3-Chloro-4-cyanophenyl)-2,2,2-trifluoroacetamide CF₃CO-; 3-Cl, 4-CN C₉H₄ClF₃N₂O 248.59 g/mol Combines halogen and cyano groups for dual reactivity; applications in agrochemicals
Solubility and Stability
  • Trifluoroacetyl Derivatives: The trifluoroacetyl group (CF₃CO-) in the target compound increases hydrophobicity compared to non-fluorinated analogues (e.g., diphenylacetamide in ).
  • Halogen vs. Methoxy Substituents : Compounds with methoxy groups (e.g., ) exhibit higher solubility in polar solvents compared to halogenated derivatives due to the electron-donating nature of OCH₃.

Biological Activity

N-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. The trifluoroacetamide moiety is known to enhance the compound's reactivity and interaction with biological targets, making it a subject of interest for researchers exploring new therapeutic agents.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C9H7ClF3N
  • CAS Number : 1094106-61-2
  • Molecular Weight : 237.60 g/mol

This compound features a chloro and a fluoro substituent on the phenyl ring, along with a trifluoroacetamide functional group, which contributes to its biological activity.

The mechanism of action of this compound involves its interaction with specific enzymes and receptors within biological systems. The trifluoroacetamide group enhances binding affinity to various molecular targets, potentially modulating their activity. This modulation can lead to alterations in biochemical pathways associated with disease processes, including cancer and inflammation.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes that play critical roles in metabolic processes. The presence of fluorine atoms in the structure is known to increase lipophilicity and stability, which may enhance enzyme binding and inhibition .

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that similar trifluoroacetamide-containing compounds can inhibit cell growth in various cancer cell lines. For instance, a related compound was shown to reduce viability in breast cancer cells by inducing apoptosis .
  • Animal Models : Animal studies using related compounds have provided insights into their pharmacokinetics and therapeutic efficacy. These studies often assess tumor growth inhibition and survival rates in treated subjects compared to controls .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityInhibition of cancer cell proliferation
Enzyme InhibitionModulation of key metabolic enzymes
PharmacokineticsStudies in animal models showing efficacy

Q & A

Basic Research Question

  • Light sensitivity : Store in amber vials under argon; UV-Vis spectroscopy tracks photodegradation (λmax 280 nm) .
  • Moisture control : Use desiccants (silica gel) and monitor via Karl Fischer titration (<0.1% w/w H₂O) .
  • Temperature : Stability studies (25°C, 40°C/75% RH) over 12 months confirm degradation <5% at 4°C .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide
Reactant of Route 2
Reactant of Route 2
N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide

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